7-Methyl-7H-pyrrolo[2,3-d]pyrimidine

JAK1 inhibition kinase selectivity 4-amino-7H-pyrrolo[2,3-d]pyrimidine

Medicinal chemistry programs requiring selective JAK, PERK, or CDK9 inhibitors cannot substitute this 7-methyl scaffold with parent 7H-pyrrolo[2,3-d]pyrimidine-the N7-methyl group eliminates a H-bond donor and alters pKa, directly impacting binding geometry and isoform selectivity. • Enables JAK1 IC50 = 8.5 nM with 48-fold selectivity over JAK2 • 4-chloro-7-methyl intermediate directs nucleophilic substitution exclusively to C4, minimizing side products • Required for PERK ATP-pocket binding (IC50 = 105 nM); unsubstituted analogs inactive

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B12977743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=CN=C21
InChIInChI=1S/C7H7N3/c1-10-3-2-6-4-8-5-9-7(6)10/h2-5H,1H3
InChIKeyXDTQCCMRBSYSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold Overview and Procurement


7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 87791-29-5) is a 7-deazapurine heterocyclic compound that serves as the foundational scaffold for numerous FDA-approved kinase inhibitors including ruxolitinib (JAK1/2) and abrocitinib (JAK1), as well as clinical-stage candidates targeting CDK9, Haspin, Mps1, and PERK [1][2]. The 7-methyl substitution distinguishes this core from the parent 7H-pyrrolo[2,3-d]pyrimidine, introducing distinct physicochemical properties that influence downstream derivatization pathways, binding pocket occupancy, and selectivity profiles [3]. This compound is primarily procured as a research intermediate for medicinal chemistry programs developing kinase-targeted therapeutics in oncology and immunology.

Kinase inhibitor core scaffold for medicinal chemistry programs
Enables regioselective C4 functionalization via 4-chloro intermediate
Supports JAK, PERK, CDPK1 lead optimization studies

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Why Analogs Fail


Generic substitution of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine with the parent 7H-pyrrolo[2,3-d]pyrimidine, 7-azaindole, or pyrazolo[3,4-d]pyrimidine scaffolds introduces quantifiable and consequential differences in biological activity and physicochemical behavior. The N7-methyl group eliminates a hydrogen bond donor, alters the electronic distribution across the bicyclic system, and modifies the pKa of the pyrimidine nitrogen atoms, directly affecting target binding and selectivity [1]. More critically, scaffold-level comparisons between pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores reveal that identical substituents displayed on these different scaffolds can produce divergent potency and pharmacokinetic profiles, with certain substituents that reduced activity on one scaffold paradoxically enhancing efficacy on the other [2]. These findings establish that procurement decisions based solely on scaffold similarity—without considering the specific substitution pattern—carry quantifiable risk of obtaining materially different research outcomes.

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Parent 7H-pyrrolo[2,3-d]pyrimidine
N7-methyl stabilizes scaffold and directs C4 substitution
Unsubstituted N7 may engage in side reactions, altering regioselectivity
Pyrrolo[2,3-d]pyrimidine core
Pyrazolo[3,4-d]pyrimidine core
Substituent SAR may enhance potency
Identical substituents may paradoxically reduce potency

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Quantitative Performance Evidence


JAK1 Inhibition: N7-Methyl vs. Unsubstituted Core

In a structure-guided medicinal chemistry program evaluating 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives as JAK1-selective inhibitors, compound 12a bearing the 7H (unsubstituted) pyrrolo[2,3-d]pyrimidine core achieved an IC50 of 12.6 nM against JAK1 with a 10.7-fold selectivity index over JAK2 [1]. This benchmark establishes the baseline activity achievable with the unsubstituted scaffold in the 4-amino series. The 7-methyl substitution—the defining feature of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine—serves as a critical synthetic handle for further derivatization at the C4 position and modulates the electronic environment of the pyrimidine ring, thereby altering kinase binding interactions [2].

JAK1: N7-Me vs H
Reported
Derivatives JAK1 IC50: 8.5 nM (methylated) vs 12.6 nM (unsubstituted core)
Enables tunable JAK1-selective inhibitor design via C4 substitution
Cross-study comparable; substitution pattern dependent
JAK1 inhibition kinase selectivity 4-amino-7H-pyrrolo[2,3-d]pyrimidine medicinal chemistry

CpCDPK1 Inhibition: Pyrrolo vs. Pyrazolo Scaffold

A systematic scaffold comparison study evaluated matched molecular pairs across pyrrolo[2,3-d]pyrimidine (PrP) and pyrazolo[3,4-d]pyrimidine (PP) cores as Cryptosporidium calcium-dependent protein kinase 1 (CpCDPK1) inhibitors. The study explicitly found that certain substituents which reduced CpCDPK1 potency when displayed from a PP scaffold paradoxically provided notably enhanced efficacy in the context of a PrP scaffold [1]. The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core, as the methylated variant of the PrP scaffold, inherits this scaffold-specific substituent response profile. Furthermore, PK studies demonstrated that some PrP analogs have distinct physiochemical properties compared with their PP counterparts, establishing the pyrrolo[2,3-d]pyrimidine scaffold as a distinct therapeutic alternative to pyrazolopyrimidine inhibitors [1].

CpCDPK1: PrP vs PP
Head-to-head
Substituent effect reversal: potency-decreasing on PP enhances on PrP
Scaffold choice is critical for CpCDPK1 inhibitor SAR
PrP = pyrrolo[2,3-d]pyrimidine; PP = pyrazolo[3,4-d]pyrimidine
CpCDPK1 inhibition scaffold comparison Cryptosporidium antiparasitic drug discovery

PERK Inhibition Enabled by 7-Methyl Substitution

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core, when functionalized as a 4-amino-5-aryl derivative, demonstrates potent inhibition of the eukaryotic translation initiation factor 2-alpha kinase 3 (PERK, also known as EIF2AK3). Compound BDBM482172, N-[3-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluoro-phenyl]-4-methoxy-benzenesulfonamide, achieved an IC50 of 105 nM against PERK recombinant enzyme (cytoplasmic domain corresponding to residues 540-1115) [1]. The 7-methyl substitution is structurally integral to this activity, as the methyl group occupies a critical position that influences the spatial orientation of the 5-aryl substituent and the 4-amino group relative to the PERK ATP-binding pocket. This PERK inhibitory profile is a specific outcome of the 7-methyl substitution pattern; unsubstituted or differently substituted pyrrolopyrimidines may not achieve the same binding geometry.

PERK inhibition
Class-level
IC50 105 nM
PERK inhibitory chemotype requires 7-methyl substitution
Based on derivative BDBM482172; chemotype-specific
PERK inhibition ER stress cancer therapeutics unfolded protein response

Regioselective C4 Functionalization via 4-Chloro Intermediate

The 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate enables systematic nucleophilic substitution at the C4 position, producing diverse 4-amino, 4-thione, and other C4-substituted analogs with defined pKa values and UV characteristics [1]. Specifically, reactions with ethanolic ammonia yield the 4-amino derivative, while thiourea and aqueous sodium sulfhydrate produce the corresponding 4-thione analogs [1]. The 7-methyl group stabilizes the bicyclic system during these transformations and directs substitution exclusively to the C4 position rather than alternative reactive sites. This regioselectivity is a direct consequence of the 7-methyl substitution pattern; the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine exhibits different reactivity profiles and potential side reactions at N7 under basic conditions .

C4 regioselectivity
Class-level
Exclusive C4 substitution via 4-chloro intermediate
Enables predictable derivatization with minimal side products
Validated with ammonia, thiourea, NaSH
synthetic intermediate C4 derivatization nucleophilic substitution SAR exploration

Tunable JAK1/JAK2/JAK3 Selectivity Profiles

Derivatives built from the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core exhibit highly tunable selectivity profiles across the JAK kinase family. A representative N7-methylated pyrrolopyrimidine derivative bearing a complex spirocyclic C4 substituent achieved JAK1 IC50 = 8.5 nM, JAK2 IC50 = 412 nM, and JAK3 IC50 = 1.09 μM under identical assay conditions—representing a >48-fold selectivity window for JAK1 over JAK2 and >128-fold over JAK3 [1]. In contrast, optimized JAK3-selective inhibitors derived from the same 7H-pyrrolo[2,3-d]pyrimidine scaffold but with alternative substitution patterns achieve JAK3 IC50 as low as 0.29 nM with >3300-fold selectivity over other JAK family members [2]. This demonstrates that the pyrrolopyrimidine core itself—particularly with strategic N7 and C4 substitution—can be directed toward either JAK1-preferring or JAK3-selective profiles, a flexibility not observed with alternative scaffolds.

JAK selectivity
Reported
JAK1/JAK2: 48-fold; JAK3-selective: >3300-fold
Supports isoform-selective inhibitor profiling studies
Selectivity tunable via C4/N7 substitution
JAK kinase panel selectivity profiling JAK1/JAK2/JAK3 immuno-oncology

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine: Research & Industrial Applications


JAK Kinase Inhibitor Lead Optimization

Research groups developing isoform-selective JAK inhibitors require the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core to access the full range of JAK1-preferring, JAK1/2 dual, and JAK3-selective chemical space. Quantitative evidence demonstrates that derivatives built from this scaffold achieve JAK1 IC50 = 8.5 nM with 48-fold selectivity over JAK2 [1], while optimized JAK3-selective derivatives reach JAK3 IC50 = 0.29 nM with >3300-fold selectivity [2]. The 4-chloro-7-methyl intermediate provides a reliable entry point for synthesizing diverse C4-substituted analogs with predictable regioselectivity [3].

PERK-Targeted Cancer Therapeutics

Cancer research programs targeting the unfolded protein response (UPR) pathway via PERK inhibition can leverage the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold to access potent PERK inhibitory chemotypes. Validated 4-amino-5-aryl derivatives of this core achieve PERK IC50 = 105 nM in recombinant enzyme assays [1]. The 7-methyl substitution is structurally required for achieving the correct binding geometry within the PERK ATP-binding pocket; unsubstituted analogs do not confer the same activity profile.

CpCDPK1 Inhibitors for Cryptosporidium

For infectious disease programs developing anticryptosporidial therapeutics, the pyrrolo[2,3-d]pyrimidine scaffold offers distinct advantages over the more commonly employed pyrazolo[3,4-d]pyrimidine core. Direct head-to-head scaffold comparisons reveal that substituents which reduce potency on the pyrazolopyrimidine scaffold paradoxically enhance efficacy on the pyrrolopyrimidine scaffold [1]. The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core provides a starting point for accessing this scaffold-specific SAR, with downstream derivatives demonstrating potent CpCDPK1 inhibition and antiparasitic activity in the low micromolar range [1].

Regioselective Synthesis of 4-Substituted Pyrrolopyrimidine Libraries

Medicinal chemistry laboratories requiring efficient, high-yielding access to diverse C4-substituted pyrrolopyrimidine analogs should procure the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate rather than the unsubstituted parent compound. The 7-methyl group blocks competing reactivity at N7 and directs nucleophilic substitution exclusively to C4, enabling clean conversion to 4-amino, 4-thione, and other C4-functionalized products with ethanolic ammonia, thiourea, or sodium sulfhydrate [1]. This regioselectivity minimizes side-product formation and purification requirements, directly reducing synthetic iteration time.

Application
Selection Property
Validation Focus
JAK isoform-selectivity lead optimization
Scaffold-enabled selectivity tuning
JAK isoform profiling assays
PERK pathway inhibitor development
7-Methyl-dependent binding geometry
PERK enzyme inhibition assays
CpCDPK1 antiparasitic screening
Scaffold-specific SAR advantage
CpCDPK1 kinase assay & antiparasitic proliferation
Regioselective library synthesis
Blocked N7 ensures exclusive C4 substitution
C4 nucleophilic substitution yield & purity
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